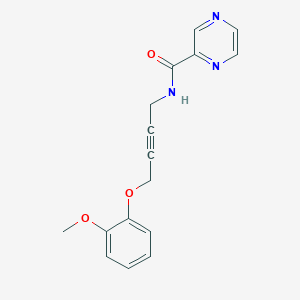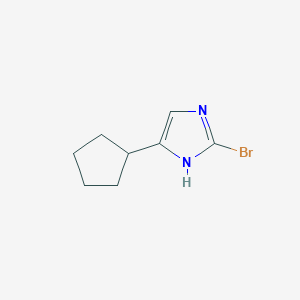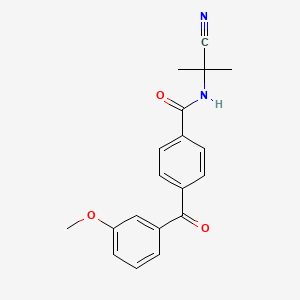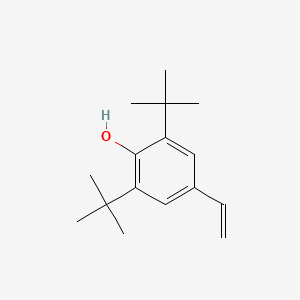
2,6-Di-tert-butyl-4-vinylphenol
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .
Méthodes De Préparation
The synthesis of 2,6-Di-tert-butyl-4-vinylphenol typically involves the esterification of vinylphenol with tert-butanol under suitable reaction conditions . The reaction is carried out in the presence of a catalyst, and the product is purified through crystallization, filtration, and drying. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
2,6-Di-tert-butyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-vinylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4,4’-Bis(2,6-di-tert-butylphenol) (bisphenol-VN)
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)

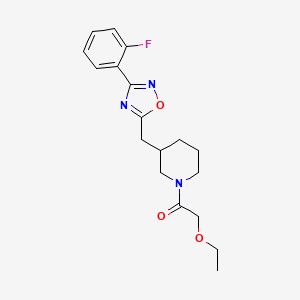
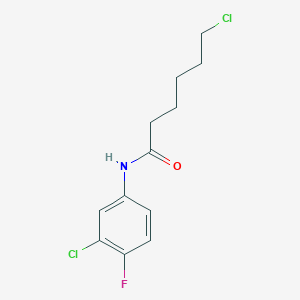
![methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2388987.png)
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388993.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2388994.png)
